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Cat. No.: B1164894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of creosote on soil

microbial communities. Creosote, a complex mixture of chemicals, primarily polycyclic

aromatic hydrocarbons (PAHs), phenols, and cresols, is a widely used wood preservative.[1][2]

Its introduction into the soil environment can significantly alter the indigenous microbial

populations, enzymatic activities, and overall soil health. Understanding these impacts is crucial

for developing effective bioremediation strategies and for discovering novel microbial enzymes

and pathways with potential applications in drug development and industrial processes.

Quantitative Impact of Creosote on Soil Microbial
Communities
Creosote contamination elicits a range of responses from soil microbial communities, from

acute toxicity to the selection and enrichment of degradation-capable microorganisms. The

following tables summarize quantitative data from various studies, illustrating these effects.

Changes in Microbial Biomass
The introduction of creosote into the soil can have a varied impact on the total microbial

biomass. Initially, the toxic components of creosote can lead to a decrease in microbial

populations. However, over time, the proliferation of microorganisms capable of utilizing

creosote components as a carbon source can lead to an increase in biomass in contaminated

soils compared to uncontaminated controls.
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Soil Type
Creosote
Concentration

Change in
Microbial Biomass

Reference

Loamy Sand
Not specified (railway

sleepers landfill)

Highest biomass

observed compared to

less contaminated and

uncontaminated soils.

[3]

[3]

Loamy Sand

Not specified (railway

sleepers treatment

facility)

Lowest biomass

observed,

approximately 50%

lower than landfill and

uncontaminated soil.

[3]

Not specified
Not specified

(creosote oil vapors)

No significant effect

on the biomass of

living microorganisms

compared to

uncontaminated soils.

Shifts in Microbial Community Composition
Creosote contamination acts as a strong selective pressure, leading to significant shifts in the

composition of the soil microbial community. Generally, there is an enrichment of populations

capable of degrading aromatic hydrocarbons.
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Microbial Group
Effect of Creosote
Contamination

Reference

Proteobacteria
Dominate in hotspots of

creosote pollution.

Actinobacteria
Abundance considerably

reduced in pollution hot spots.

Gram-negative bacteria (e.g.,

Pseudomonas)

Dominant in creosote-

contaminated soil before

fungal application.

Gram-positive bacteria (e.g.,

Actinobacteria)

Growth stimulated by the

application of Pleurotus

ostreatus in creosote-

contaminated soil.

Fungi

Application of Pleurotus

ostreatus and Irpex lacteus

influenced the soil microbial

community, with P. ostreatus

stimulating Gram-positive

bacteria.

Various Bacteria

Species including Bacilli,

pseudomonad, aeromonad,

Vibrio, and Clostridia were

putatively identified in

creosote-contaminated soil

undergoing biodegradation.

Degradation of Creosote Components
Numerous studies have quantified the degradation of creosote and its individual components

by indigenous and augmented microbial populations. The efficiency of degradation is highly

dependent on the microbial species, the specific chemical compound, and environmental

conditions.
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Microbial
Species/Conso
rtium

Creosote
Component(s)

Degradation
Efficiency

Incubation
Time

Reference

Pseudomonas

mendocina and

Brevundimonas

olei

Total PAHs >60% 28 days

Serratia

marcescens with

AT7 dispersant

Fluorene and

Acenaphthene

6-fold

enhancement
Not specified

Indigenous soil

microorganisms

Phenolic and

lower-molecular-

weight PAHs

100% and 99%

respectively
14 days

Indigenous soil

microorganisms

Higher-

molecular-weight

PAHs

53% 14 days

Pleurotus

ostreatus
2-ring PAHs 86-96% 120 days

Pleurotus

ostreatus
3-ring PAHs 63-72% 120 days

Pleurotus

ostreatus
4-ring PAHs 32-49% 120 days

Pleurotus

ostreatus
5-6-ring PAHs 31-38% 120 days

Irpex lacteus 2-ring PAHs 47-59% 120 days

Irpex lacteus 3-ring PAHs 33-45% 120 days

Irpex lacteus 4-ring PAHs 9-14% 120 days

Irpex lacteus 5-6-ring PAHs 11-13% 120 days

Impact on Soil Enzyme Activities
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Soil enzyme activities are sensitive indicators of soil health and microbial function. Creosote
contamination can significantly inhibit the activity of various soil enzymes.

Enzyme
Creosote
Concentration

Effect on
Activity

Soil Type Reference

Dehydrogenases
2, 10, or 50 g

kg⁻¹

Activity

decreased with

increasing

creosote

concentration.

Most sensitive to

contamination.

Sandy loam,

loamy sand,

sandy clay loam

o-diphenol

oxidase

2, 10, or 50 g

kg⁻¹

Activity affected

by creosote

contamination.

Sandy loam,

loamy sand,

sandy clay loam

Catalase
2, 10, or 50 g

kg⁻¹

Activity affected

by creosote

contamination.

Sandy loam,

loamy sand,

sandy clay loam

Nitrate reductase
2, 10, or 50 g

kg⁻¹

Activity affected

by creosote

contamination.

Sandy loam,

loamy sand,

sandy clay loam

Peroxidases
2, 10, or 50 g

kg⁻¹

Activity affected

by creosote

contamination.

Sandy loam,

loamy sand,

sandy clay loam

Phosphatases Not specified

Contamination

with creosote

caused a

decrease in

activity.

Loamy sand

Experimental Protocols
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This section provides detailed methodologies for key experiments cited in the study of

creosote's impact on soil microbial communities.

Soil Microcosm Setup for Bioremediation Studies
Microcosm experiments are essential for studying the effects of creosote under controlled

laboratory conditions.

Objective: To evaluate the biodegradation of creosote in soil and monitor changes in the

microbial community.

Materials:

Creosote-contaminated soil

Uncontaminated soil (for controls)

Sterile glass jars or beakers (microcosms)

Sterile water

Nutrient solutions (e.g., nitrogen and phosphorus sources)

Incubator

Procedure:

Soil Preparation: Air-dry and sieve the soil to remove large debris. Homogenize the soil to

ensure uniformity.

Microcosm Assembly: Add a defined amount of soil (e.g., 100 g) to each sterile microcosm

container.

Contamination: For experiments with uncontaminated soil, spike the soil with a known

concentration of creosote dissolved in a volatile solvent. Allow the solvent to evaporate

completely in a fume hood. Use pre-contaminated soil from industrial sites for more realistic

scenarios.
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Treatments: Establish different treatment groups, such as:

Natural attenuation (contaminated soil with no amendments).

Biostimulation (addition of nutrients, such as nitrogen and phosphorus, to stimulate the

native microbial population).

Bioaugmentation (inoculation with specific creosote-degrading microorganisms).

Sterile control (autoclaved or gamma-irradiated soil to distinguish between biotic and

abiotic degradation).

Uncontaminated control.

Moisture Adjustment: Adjust the moisture content of the soil in each microcosm to a

percentage of its water-holding capacity (e.g., 60%) using sterile deionized water.

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a

defined period (e.g., several weeks to months). Periodically open the containers in a sterile

environment to allow for gas exchange.

Sampling: At regular intervals, destructively sample replicate microcosms from each

treatment group for chemical and microbiological analysis.

Phospholipid Fatty Acid (PLFA) Analysis
PLFA analysis is a widely used method to quantify the viable microbial biomass and to

characterize the structure of the microbial community in soil.

Objective: To determine the total microbial biomass and the relative abundance of different

microbial groups (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi).

Procedure:

Lipid Extraction:

Weigh a sample of freeze-dried soil (e.g., 1-5 g) into a centrifuge tube.
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Add a one-phase extraction solvent mixture of chloroform, methanol, and phosphate

buffer.

Shake or sonicate the mixture to extract the lipids.

Centrifuge the sample and collect the supernatant.

Fractionation:

Separate the phospholipids from other lipids using solid-phase extraction (SPE) with a

silica gel column.

Elute neutral lipids with chloroform and glycolipids with acetone.

Elute the phospholipids (containing the PLFAs) with methanol.

Methanolysis:

Dry the phospholipid fraction under a stream of nitrogen gas.

Perform a mild alkaline methanolysis to cleave the fatty acid chains from the glycerol

backbone, forming fatty acid methyl esters (FAMEs).

Quantification and Identification:

Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector

(GC-FID) or a mass spectrometer (GC-MS).

Identify individual FAMEs based on their retention times compared to known standards.

Quantify the FAMEs by comparing their peak areas to an internal standard.

Calculate the total microbial biomass from the sum of all PLFA concentrations.

Use specific biomarker PLFAs to estimate the abundance of different microbial groups.

Soil DNA Extraction and Sequencing
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Molecular techniques based on DNA analysis provide a detailed insight into the diversity and

composition of the soil microbial community.

Objective: To identify the microbial taxa present in the soil and to assess changes in community

structure in response to creosote contamination.

Procedure:

DNA Extraction:

Use a commercial soil DNA extraction kit or a manual protocol involving enzymatic and/or

mechanical cell lysis (e.g., bead beating).

The general steps include:

Lysis of microbial cells to release DNA.

Removal of inhibitors such as humic substances.

Precipitation and purification of the DNA.

DNA Quantification and Quality Control:

Measure the concentration and purity of the extracted DNA using a spectrophotometer

(e.g., NanoDrop) or a fluorometer (e.g., Qubit).

PCR Amplification:

Amplify a specific marker gene, such as the 16S rRNA gene for bacteria and archaea or

the Internal Transcribed Spacer (ITS) region for fungi, using polymerase chain reaction

(PCR).

High-Throughput Sequencing:

Sequence the amplified PCR products using a next-generation sequencing platform (e.g.,

Illumina).

Bioinformatic Analysis:
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Process the raw sequencing data to remove low-quality reads and chimeras.

Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence

Variants (ASVs).

Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g.,

Greengenes, SILVA).

Analyze the diversity and composition of the microbial community using various ecological

indices and statistical methods.

Soil Enzyme Activity Assays
Objective: To measure the activity of key soil enzymes involved in nutrient cycling, which can

be affected by creosote contamination.

Dehydrogenase Activity:

Incubate a soil sample with 2,3,5-triphenyltetrazolium chloride (TTC).

Dehydrogenase enzymes in the soil reduce the colorless TTC to the red-colored triphenyl

formazan (TPF).

Extract the TPF from the soil using a solvent such as methanol or ethanol.

Measure the absorbance of the TPF extract using a spectrophotometer at a specific

wavelength (e.g., 485 nm).

Calculate the dehydrogenase activity based on the amount of TPF produced per unit of soil

per unit of time.

Phosphatase Activity:

Incubate a soil sample with a buffered solution of p-nitrophenyl phosphate (pNPP).

Phosphatase enzymes in the soil hydrolyze pNPP to p-nitrophenol (pNP).

Extract the pNP from the soil.
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Add a solution (e.g., sodium hydroxide) to develop a yellow color.

Measure the absorbance of the yellow solution using a spectrophotometer at a specific

wavelength (e.g., 400 nm).

Calculate the phosphatase activity based on the amount of pNP produced per unit of soil per

unit of time.

Visualizing Microbial Responses and Degradation
Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key

experimental workflows and biological pathways related to the microbial response to creosote.

Experimental Workflow for Assessing Creosote Impact
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Soil Sampling & Microcosm Setup

Analytical Procedures

Data Interpretation

Creosote-Contaminated Soil Sampling

Microcosm Setup
(Control, Biostimulation, Bioaugmentation)

PLFA Analysis
(Microbial Biomass & Community Structure)

DNA Extraction & Sequencing
(Taxonomic Diversity)

Enzyme Activity Assays
(Dehydrogenase, Phosphatase)

Chemical Analysis
(Creosote Component Quantification)

Quantitative Data Tables

Interpretation of Creosote Impact

Pathway & Workflow Diagrams

Click to download full resolution via product page

Overview of the experimental workflow.

Intracellular Signaling Pathway for PAH Degradation in
Cycloclasticus
This diagram illustrates a known signaling pathway in the bacterium Cycloclasticus in response

to the presence of PAHs.
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(Diguanylate cyclase)

binds & activates c-di-GMPsynthesizes
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(CRP/FNR regulator)

binds & activates

Pyrene Degradation Pathwayupregulates

Phenanthrene/Naphthalene
Degradation Pathway

upregulates

Click to download full resolution via product page

PAH signaling pathway in Cycloclasticus.

Generalized Metabolic Pathway for Naphthalene
Degradation
Naphthalene is a major component of creosote. This diagram shows a generalized aerobic

degradation pathway by bacteria.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.benchchem.com/product/b1164894?utm_src=pdf-body-img
https://www.benchchem.com/product/b1164894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Naphthalene

cis-1,2-Dihydroxy-1,2-
dihydronaphthalene

Dioxygenase

1,2-Dihydroxynaphthalene

Dehydrogenase

2-Hydroxy-2H-chromene-
2-carboxylate

Dioxygenase
(Ring Cleavage)

Salicylaldehyde

Salicylate

Dehydrogenase

Catechol

Hydroxylase

TCA Cycle

Further
Degradation

Click to download full resolution via product page

Naphthalene degradation pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b1164894?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In conclusion, creosote profoundly impacts soil microbial communities by altering their

biomass, composition, and enzymatic functions. While toxic to many microorganisms, it also

selects for robust degraders with potential for bioremediation and biotechnological applications.

The presented data and protocols provide a framework for further research into the intricate

interactions between this complex contaminant and the soil microbiome.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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